molecular formula C4Cl2F4 B1583189 1,2-Dichlorotetrafluorocyclobutene-1 CAS No. 377-93-5

1,2-Dichlorotetrafluorocyclobutene-1

Cat. No.: B1583189
CAS No.: 377-93-5
M. Wt: 194.94 g/mol
InChI Key: KAHIKRWJVIBASP-UHFFFAOYSA-N
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Description

1,2-Dichlorotetrafluorocyclobutene-1 is a cyclic fluorinated organic compound with the molecular formula C₄Cl₂F₄ and a molecular weight of 194.942 . This compound is notable for its unique chemical structure, which includes both chlorine and fluorine atoms attached to a cyclobutene ring.

Scientific Research Applications

1,2-Dichlorotetrafluorocyclobutene-1 has several scientific research applications. It is used in the study of catalytic processes and reaction pathways due to its unique structure and reactivity . The compound’s fluorinated nature makes it valuable in the development of materials with specific chemical and physical properties. Additionally, it is used in environmental sciences and space science research .

Safety and Hazards

For safety and hazards information, please refer to the Safety Data Sheets (SDS) for 1,2-Dichlorotetrafluorocyclobutene-1 .

Preparation Methods

1,2-Dichlorotetrafluorocyclobutene-1 can be synthesized via a catalytic gas-phase process of fluorination using hexachlorobutadiene and anhydrous hydrogen fluoride . The process involves the use of CrOₓ/ZnO catalysts with different promoters such as nickel, copper, indium, and aluminum. The highest yield of this compound, reaching 90%, was achieved using a Cr–Ni–Zn catalyst under optimized reaction conditions . This method offers an economic and efficient route for industrial production.

Chemical Reactions Analysis

1,2-Dichlorotetrafluorocyclobutene-1 undergoes various chemical reactions, including substitution reactions. For example, it reacts with diphenylphosphine in a solvent medium of dimethylformamide to produce mono and disubstituted derivatives . The reaction conditions and the presence of a solvent significantly influence the products formed. In the absence of a solvent, different products such as hydrogen chloride, trifluorodiphenylphosphorane, and diphenylphosphinic fluoride are obtained .

Comparison with Similar Compounds

Properties

IUPAC Name

1,2-dichloro-3,3,4,4-tetrafluorocyclobutene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2F4/c5-1-2(6)4(9,10)3(1,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHIKRWJVIBASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(C1(F)F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191137
Record name 1,2-Dichlorotetrafluorocyclobutene-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

377-93-5
Record name 1,2-Dichlorotetrafluorocyclobutene-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000377935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dichlorotetrafluorocyclobutene-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dichlorotetrafluorocyclobut-1-ene
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main finding of the research paper regarding the reaction between 1,2-Dichlorotetrafluorocyclobutene-1 and Cyclenphosphorane?

A1: The research demonstrates that Cyclenphosphorane reacts with this compound in the presence of triethylamine to form monochlorotetrafluorocyclobutenylcyclenphosphorane with a yield of 70-80% []. This reaction occurs at room temperature in tetrahydrofuran.

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